molecular formula C7H4ClF3N2O B1416943 N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride CAS No. 1956426-67-7

N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride

Cat. No.: B1416943
CAS No.: 1956426-67-7
M. Wt: 224.57 g/mol
InChI Key: LXZNFICDTTZXPB-MLPAPPSSSA-N
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Description

Molecular Structure Analysis

The molecular formula of NTC is C7H4ClF3N2O, and its molecular weight is 224.57 . For a more detailed molecular structure analysis, you may need to refer to a specialized chemical database or resource.

Scientific Research Applications

Chiral Separation and Derivatization

This compound has been utilized in the chiral separation of β-blockers through derivatization, demonstrating its utility in enhancing analytical methods for pharmaceutical compounds. A study by Kim et al. (2001) explored gas chromatography for chiral separation of β-blockers, employing (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride as a chiral derivatizing agent, showcasing the compound's role in improving analytical specificity and separation efficiency (Kim et al., 2001).

Synthesis and Catalytic Reactions

In organic synthesis, this compound facilitates novel transformations. For instance, Xu et al. (2006) described its role in Rh(II)-catalyzed reactions of β-trifluoroacetamido α-diazocarbonyl compounds, leading to 2,3-migration products with high yields. This highlights its potential in synthesizing complex molecules with precise structural configurations (Xu et al., 2006).

Material Science and Membrane Technology

The compound is also significant in the development of advanced materials. Liu et al. (2012) utilized related trifluoromethyl compounds in creating novel sulfonated thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection rates, demonstrating the compound's utility in enhancing membrane-based water treatment technologies (Liu et al., 2012).

Radiofluorination and Radiopharmaceuticals

In radiopharmaceuticals, compounds derived from N-hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride have been explored for easy labeling of sensitive biopolymers, presenting a pathway to develop low-molecular-weight radiopharmaceuticals. Zlatopolskiy et al. (2012) demonstrated the compound's utility in radiofluorination, offering a method for creating 18F-labelled compounds through cycloadditions under mild conditions (Zlatopolskiy et al., 2012).

Mechanism of Action

The mechanism of action of NTC is not specified in the search results. Its mechanism of action would depend on the specific context in which it’s used, such as in pharmaceuticals, agrochemicals, or materials science.

Safety and Hazards

The safety data sheet for NTC indicates that it may cause skin corrosion/irritation . In case of inhalation, it’s recommended to move the person to fresh air . For more detailed safety and hazard information, please refer to the product’s safety data sheet.

Properties

IUPAC Name

(4Z)-N-hydroxy-2-(trifluoromethyl)pyridine-4-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-6(13-14)4-1-2-12-5(3-4)7(9,10)11/h1-3,14H/b13-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZNFICDTTZXPB-MLPAPPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=NO)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C(=N/O)/Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride
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N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride
Reactant of Route 3
N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride

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